molecular formula C12H9F2N3O2 B3012127 2-[4-(2,6-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile CAS No. 1197593-36-4

2-[4-(2,6-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile

Cat. No.: B3012127
CAS No.: 1197593-36-4
M. Wt: 265.22
InChI Key: PSESENIQSOEPKE-UHFFFAOYSA-N
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Description

2-[4-(2,6-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile is an organic compound characterized by its unique chemical structure. It contains a difluorophenyl group, a methyl group, and an imidazolidinone ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,6-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile typically involves the reaction of 2,6-difluorobenzyl cyanide with appropriate reagents to form the desired imidazolidinone structure. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,6-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[4-(2,6-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(2,6-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile involves its interaction with specific molecular targets. The difluorophenyl group may enhance binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The imidazolidinone ring can also contribute to the compound’s stability and reactivity in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorophenylacetonitrile
  • 2,6-Difluorobenzyl cyanide
  • 2,4-Difluorophenylacetic acid

Uniqueness

2-[4-(2,6-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluorophenyl and imidazolidinone moieties makes it a valuable compound for various applications, distinguishing it from other similar molecules .

Properties

IUPAC Name

2-[4-(2,6-difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N3O2/c1-12(9-7(13)3-2-4-8(9)14)10(18)17(6-5-15)11(19)16-12/h2-4H,6H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSESENIQSOEPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC#N)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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